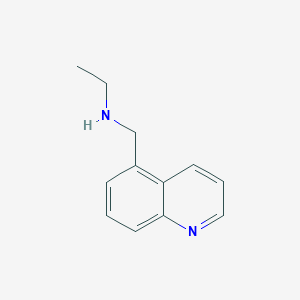

N-(quinolin-5-ylmethyl)ethanamine

Description

Properties

IUPAC Name |

N-(quinolin-5-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-13-9-10-5-3-7-12-11(10)6-4-8-14-12/h3-8,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSJNCURPOGJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Quinoline derivatives, including N-(quinolin-5-ylmethyl)ethanamine, have been investigated for their potential anticancer activities. Research indicates that quinoline-based compounds can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain quinoline derivatives selectively inhibit the proliferation of human gastric and colon cancer cells, suggesting their potential as therapeutic agents in oncology .

Antiviral Activity

Quinoline derivatives have demonstrated antiviral properties against several viruses, including HIV and Zika virus. This compound may serve as a scaffold for developing new antiviral agents due to its structural characteristics that allow for modifications enhancing biological activity .

Antimicrobial Effects

The compound has also been explored for its antimicrobial properties. Quinoline derivatives are known to possess broad-spectrum antibacterial activity, making them promising candidates for developing new antibiotics .

Biological Research

Enzyme Inhibition

Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This property is crucial for drug development, as enzyme inhibitors can modulate biochemical pathways involved in disease processes .

Targeted Drug Delivery

The compound's ability to form complexes with metal ions has been studied for targeted drug delivery systems. For instance, quinoline derivatives can be used to create metal complexes that release therapeutic agents at specific sites within the body, such as tumors, upon stimulation (e.g., light activation) .

Material Science

Synthesis of Novel Materials

this compound is utilized in synthesizing novel materials with unique properties. Its ability to coordinate with metal ions allows it to be incorporated into various matrices for applications in catalysis and sensors .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substitution patterns on the quinoline ring, linker groups, and amine substituents. These variations critically impact physicochemical properties, synthesis complexity, and biological activity.

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in compound 10e () increases logP, enhancing membrane permeability but reducing aqueous solubility . this compound, lacking strong electron-withdrawing groups, may exhibit moderate lipophilicity, balancing bioavailability and solubility .

- Basicity :

Key Differentiators of this compound

- Simplified Structure : Unlike piperazine- or acetamide-linked compounds, the ethanamine group provides a compact, flexible moiety that may improve metabolic stability.

Preparation Methods

Bromination and Nucleophilic Substitution

Source describes a bromination-amination route for synthesizing 1-(quinolin-4-yl)ethylamine, which can be adapted for the 5-position. Starting with 4-hydroxyquinoline , bromination using hydrogen bromide (HBr) in toluene yields 4-bromoquinoline (29 g from 25 g starting material, 86% yield). For 5-substitution, bromination would require directing groups or harsh conditions. Subsequent cyanidation with cuprous cyanide (CuCN) in dimethylformamide (DMF) introduces a nitrile group, which is reduced to an amine.

Example Protocol

Reductive Amination of Quinoline-5-carbaldehyde

A two-step reductive amination approach is viable, as demonstrated in source for furan-based methanamines. Quinoline-5-carbaldehyde is condensed with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Optimized Conditions

-

Solvent : Dichloromethane (DCM) or methanol

-

Catalyst : Triethylamine (TEA)

Grignard reagents enable the introduction of methylene groups to quinoline. Source employs a Grignard reaction with methylpyridinium iodide magnesium to form 4-acetoxyquinoline. Adapting this for the 5-position:

Synthetic Route

-

Grignard Addition : Quinoline-5-carbonitrile + methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C.

-

Hydrolysis : Resulting imine intermediate hydrolyzed to ketone.

-

Amination : Ketone converted to amine via reductive amination with ethylamine.

Key Data

Multi-Step Synthesis via Intermediate Amines

Source outlines a route to quinoline amines using Boc/Cbz-protected intermediates. For N-(quinolin-5-ylmethyl)ethanamine:

Protection and Side Chain Elongation

-

Arndt-Eistert Reaction : Cbz-protected amino acids converted to β-amino esters via diazoketone intermediates.

-

Mesylation and Displacement : β-amino alcohols mesylated and displaced with N-methylpiperazine.

-

Deprotection : Cbz group removed via hydrogenolysis (Pd/C, H2).

Critical Parameters

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Directing groups (e.g., –OH, –NO2) may improve C5 functionalization but require additional steps.

-

Purification : Silica gel chromatography is essential for isolating amines due to polar byproducts.

-

Scale-Up : Batch processes in toluene or DMF are feasible, but solvent recovery impacts cost .

Q & A

Q. Advanced

- Human hepatocytes : Incubate the compound with hepatocyte suspensions (37°C, 5% CO₂) and monitor via LC-MS/MS. Expected Phase I metabolites include N-dealkylation (quinoline-5-methyl removal) and hydroxylation at the ethanamine chain .

- CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP2D6, CYP3A4) using isoform-specific inhibitors .

- Reactive metabolite screening : Glutathione trapping assays detect electrophilic intermediates.

How can computational modeling predict the bioactivity of novel this compound derivatives?

Q. Advanced

- Docking studies : Use software like AutoDock Vina to model ligand interactions with receptor active sites (e.g., dopamine D3 PDB: 3PBL) .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values from existing analogs .

- Free-energy perturbation (FEP) : Quantify binding energy changes for subtle structural modifications (e.g., methyl vs. cyclopropyl groups) .

What functional groups in this compound are most reactive, and how do they influence stability during storage?

Q. Basic

- Quinoline nitrogen : Prone to oxidation; store under argon at −20°C to prevent degradation.

- Ethanamine chain : Susceptible to hygroscopicity; lyophilize and store with desiccants.

- Aromatic rings : UV-sensitive; use amber vials to avoid photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.